molecular formula C7H6INO2 B12997235 6-Iodo-4-methylnicotinic acid

6-Iodo-4-methylnicotinic acid

Cat. No.: B12997235
M. Wt: 263.03 g/mol
InChI Key: GPCVRDSYTXPVRQ-UHFFFAOYSA-N
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Description

6-Iodo-4-methylnicotinic acid is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol . It is a derivative of nicotinic acid, featuring an iodine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methylnicotinic acid typically involves the iodination of 4-methylnicotinic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 6th position of the pyridine ring. This reaction often requires the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution Products: Various substituted nicotinic acids depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Deiodinated nicotinic acid derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

6-Iodo-4-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Iodo-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways. Its interactions with enzymes and receptors can modulate biological processes, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-4-methylnicotinic acid is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications, distinguishing it from other nicotinic acid derivatives .

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

6-iodo-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6INO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

GPCVRDSYTXPVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)I

Origin of Product

United States

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